Ethyl 3-methoxy-2-methylpropanoate

Description

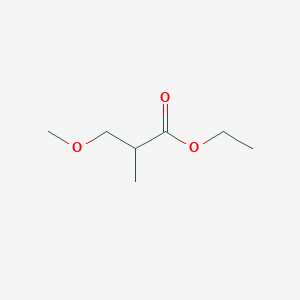

Ethyl 3-methoxy-2-methylpropanoate (C8H14O3) is a branched-chain ester featuring a methoxy group at the 3-position and a methyl group at the 2-position of the propanoate backbone. Esters of this class are frequently utilized in pharmaceuticals, agrochemicals, and polymer synthesis due to their tunable solubility and reactivity .

Properties

CAS No. |

10500-17-1 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

ethyl 3-methoxy-2-methylpropanoate |

InChI |

InChI=1S/C7H14O3/c1-4-10-7(8)6(2)5-9-3/h6H,4-5H2,1-3H3 |

InChI Key |

TVODIPKBEMSROH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-methoxy-2-methylpropanoate can be synthesized through the esterification of 3-methoxy-2-methylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield 3-methoxy-2-methylpropanoic acid and ethanol.

Reduction: Reduction reactions can convert the ester into its corresponding alcohol, 3-methoxy-2-methylpropanol, using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

Hydrolysis: 3-methoxy-2-methylpropanoic acid and ethanol.

Reduction: 3-methoxy-2-methylpropanol.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 3-methoxy-2-methylpropanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential use in drug formulation and delivery systems.

Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ethyl 3-methoxy-2-methylpropanoate involves its interaction with various molecular targets, depending on its application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular functions. The ester group can undergo hydrolysis, releasing the active acid or alcohol, which can then exert its effects on target molecules.

Comparison with Similar Compounds

Methyl 3-Methoxy-2-Methylpropanoate

Structural Differences : The methyl ester analog replaces the ethyl group with a methyl ester.

Key Findings :

- Toxicity: Non-treated methacrylate derivatives (e.g., methyl esters) exhibit extreme toxicity in zebrafish bioassays, whereas ethanol-treated variants show reduced lethality .

- Applications: Methyl esters are often intermediates in synthesizing bioactive molecules, such as acrylamides and propenoates .

Ethyl 3-Acetoxy-2-Methylene-3-(2-Pyridyl)Propanoate

Structural Differences : Features an acetoxy group, a pyridyl substituent, and a methylene group, enhancing steric bulk and electronic complexity.

Key Findings :

Ethyl 3-[7-[(2-Methoxy-5-Nitrophenyl)Methoxy]-4-Methyl-2-Oxochromen-3-Yl]Propanoate

Structural Differences : Incorporates a coumarin moiety with nitro and methoxy substituents.

Key Findings :

- Bioactivity: Coumarin derivatives are known for anticoagulant and antimicrobial properties. The nitro group may enhance electron-withdrawing effects, altering reactivity in photochemical applications .

- Solubility : The bulky aromatic system likely reduces water solubility compared to simpler esters.

Ethyl 3-(3-(2-Ethoxy-2-Oxoethyl)-1-Methyl-1H-Indol-2-Yl)Propanoate

Key Findings:

- Safety : Requires full chemical protective gear and respiratory equipment (e.g., P95/P1 masks) due to undefined acute toxicity and irritancy risks .

- Stability : Stable under recommended storage conditions, but incompatibilities with strong oxidizers or acids are probable .

Comparative Data Table

Research Insights and Limitations

- Toxicity Trends : Ethyl esters generally exhibit lower volatility and toxicity compared to methyl analogs, as seen in methacrylate studies .

- Synthetic Challenges : Bulky substituents (e.g., coumarin, indole) complicate purification, often requiring advanced techniques like preparative HPLC .

- Data Gaps: Direct physicochemical data (e.g., logP, melting point) for this compound are absent in the evidence, necessitating extrapolation from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.